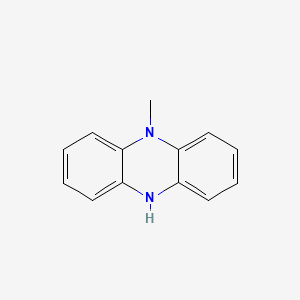

5,10-Dihydro-5-methylphenazine

Descripción

Historical Context of Phenazine (B1670421) Compound Research

The study of phenazine compounds dates back to the mid-19th century, with the first observation of a blue pigment, later named "pyocyanin," extracted from wound dressings. nih.govmdpi.comresearchgate.net This discovery marked the initial step into the vast field of phenazine chemistry. It wasn't until 1924 that pyocyanin (B1662382) was identified as a phenazine derivative, with its precise chemical structure being established in 1938. nih.gov Since these early discoveries, the family of phenazine natural products has expanded significantly, with over 150 distinct compounds identified from various bacterial and archaeal sources. nih.govmdpi.comnih.gov

Early research quickly recognized the redox-active nature of phenazines, a property that underpins their broad-spectrum antibiotic activity and their function as virulence factors in pathogenic bacteria. nih.gov The investigation into phenazine biosynthesis began in the early 1970s, revealing that these compounds are derived from two molecules of chorismic acid. nih.gov Over the decades, more than 6,000 synthetic phenazine derivatives have been created and studied, highlighting the enduring interest in this class of nitrogen-containing heterocyclic compounds. mdpi.commdpi.comnih.gov One of the naturally occurring phenazines, phenazine-1-carboxylic acid, has been developed into a commercial biopesticide, demonstrating the practical applications of this research. mdpi.com

Significance of the Dihydrophenazine Scaffold in Contemporary Chemistry

The dihydrophenazine scaffold is a core structure in a class of dynamic molecules that have garnered considerable attention in modern chemistry. chinesechemsoc.org These compounds are noted for their intriguing photophysical and electrochemical properties, which stem from their unique molecular structure. chinesechemsoc.org The nitrogen atoms in the dihydrophenazine ring possess lone pairs of electrons that can overlap with the adjacent benzene (B151609) rings, leading to interesting electronic characteristics. researchgate.net

In recent years, dihydrophenazine derivatives have been extensively investigated for a variety of applications. They serve as efficient redox mediators, facilitating electron transfer in energy storage systems like lithium-oxygen batteries and redox flow batteries. smolecule.comrsc.org Their ability to undergo reversible oxidation-reduction reactions makes them valuable in these technologies. researchgate.netsmolecule.com Furthermore, the oxidized forms of some dihydrophenazines exhibit fluorescence, leading to their use as fluorescent probes in sensing applications. smolecule.com

The versatility of the dihydrophenazine scaffold is also evident in its use as a building block for the synthesis of more complex, π-extended phenazine derivatives. chinesechemsoc.org These larger molecules have tunable optoelectronic properties, making them suitable for applications in materials science, such as emissive materials and organo-photocatalysis. researchgate.netrsc.org The development of sterically hindered dihydrophenazines has led to molecules with dynamic properties, including large Stokes shifts and multicolor emission, which are valuable in creating ratiometric fluorescent probes and stimulus-responsive materials. chinesechemsoc.org

Scope and Research Focus of 5,10-Dihydro-5-methylphenazine Studies

This compound is a specific dihydrophenazine derivative that has been a subject of focused research, primarily due to its role in electron-transfer reactions. cymitquimica.comchemicalbook.com Studies have frequently utilized this compound to analyze the kinetics and mechanisms of redox processes. cymitquimica.com

A key area of investigation has been its interaction with biological coenzymes and oxygen. For instance, under anaerobic conditions, it is formed from the reduction of 5-methylphenazinium methyl sulfate (B86663) (PMS) by reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov Conversely, this compound reacts with molecular oxygen to regenerate the oxidized phenazinium salt. nih.gov The kinetics of these reactions have been characterized, providing valuable data for understanding electron transfer in biological and chemical systems. nih.govresearchgate.net

The electrochemical properties of this compound have also been a central point of research. Its ability to undergo redox reactions is crucial for its function as a redox mediator. This property has been harnessed in the development of high-power lithium-oxygen batteries, where it aids in the decomposition of lithium peroxide. smolecule.comrsc.org The study of its radical cation has also revealed fluorescent properties, suggesting potential applications in sensing technologies. smolecule.com Research continues to explore the synthesis and reactivity of this compound, aiming to further elucidate its properties and expand its applications.

| Reactant 1 | Reactant 2 | Product(s) | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

| 5-methylphenazinium methyl sulfate (PMS) | NADH | This compound | 3.8 ± 0.4 x 10³ nih.gov | Anaerobic, pH 7.4 nih.gov |

| This compound | Oxygen | 5-methylphenazinium methyl sulfate (PMS) | ~180 nih.gov | Aerobic |

Structure

3D Structure

Propiedades

IUPAC Name |

10-methyl-5H-phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNVGKRRGOOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942071 | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20057-16-3, 63631-49-2 | |

| Record name | 5,10-Dihydro-5-methylphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methyl-5H-phenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Classical and Established Synthesis Routes for Dihydrophenazines

The foundational methods for constructing the dihydrophenazine scaffold have been well-documented, providing the basis for more modern synthetic innovations.

Reductive Methylation Approaches to 5,10-Dihydrophenazine (B1199026) Derivatives

A common strategy to obtain N-alkylated dihydrophenazines involves the reduction of a phenazinium salt. For instance, 5-alkylphenazinium salts can be reduced using zinc in the presence of an acid like hydrochloric or sulfuric acid to yield the corresponding 5-alkyldihydrophenazine. doi.org Another classical approach involves the reaction of phenazine (B1670421) in an ether solvent with an alkali metal, such as sodium, followed by the addition of an alkyl halide like methyl iodide, to produce 5,10-dialkyl-5,10-dihydrophenazines. doi.org

A notable example is the synthesis of 5,10-dimethyl-5,10-dihydrophenazine. This can be achieved by reacting phenazine with sodium metal and methyl iodide. doi.org The direct methylation of a pre-formed dihydrophenazine is also a viable route. For example, 5,10-dihydrophenazine can be methylated using methyl iodide (MeI) to produce the 5,10,5′,10′-tetramethylated product. google.com It is crucial to perform this N-derivatization in the presence of a reducing agent, such as sodium dithionite, to prevent the oxidation of the dihydrophenazine to the corresponding phenazine, which cannot be N-alkylated. google.com

| Precursor | Reagents | Product | Reference |

| 5-Alkylphenazinium Salt | Zn, HCl or H₂SO₄ | 5-Alkyldihydrophenazine | doi.org |

| Phenazine | Na, Methyl Iodide | 5,10-Dimethyl-5,10-dihydrophenazine | doi.org |

| 5,10-Dihydrophenazine | Methyl Iodide, Reducing Agent | 5,10-Dimethyl-5,10-dihydrophenazine | google.com |

One-Pot Synthetic Procedures for Dihydrophenazine Core Structures

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A well-established one-pot method for preparing 5,10-dialkyl-5,10-dihydrophenazines starts from catechol and a 1,2-diaminoaryl compound. google.compatsnap.com This solvent-mediated reaction is typically carried out at elevated temperatures, generally above 150°C, with temperatures between 170°C and 190°C being particularly effective for single-ring catechols and 1,2-diaminobenzenes. google.com To drive the reaction to high yield, a stoichiometric excess of at least 50% of either the catechol or the 1,2-diaminoaryl compound is used. google.com The resulting 5,10-unsubstituted-5,10-dihydrophenazine can then be derivatized in the same pot. google.com

More recent advancements in one-pot syntheses include an iron-catalyzed C-F amination to produce various 5,10-diaryl-5,10-dihydrophenazines from diarylamines. nih.gov This method involves the homodimerization of magnesium diarylamides, followed by a defluorinative intramolecular cyclization in the presence of catalytic iron(II) chloride and stoichiometric 1,2-dibromoethane. nih.gov Another efficient one-pot procedure for N,N′-diaryldihydrophenazines has been developed, which is noted for its simplicity and the use of affordable reagents. nih.gov

| Reactants | Key Conditions | Product | Reference |

| Catechol, 1,2-Diaminoaryl compound | >150°C, Stoichiometric excess of one reactant | 5,10-Dihydrophenazine | google.com |

| Diarylamines | Iron-catalyzed C-F amination | 5,10-Diaryl-5,10-dihydrophenazines | nih.gov |

| Aryl-substituted ortho-phenyldiamines | Chemical oxidation | N,N′-disubstituted diaryl dihydrophenazine diradical dications | acs.org |

Mechanistic Aspects of Dihydrophenazine Formation

The formation of the dihydrophenazine ring system is fundamentally a condensation reaction. The classical synthesis from catechol and o-phenylenediamine (B120857) involves heating the reactants under pressure. google.com The mechanism of dihydrophenazine formation can also be understood in the context of redox processes. In biological systems, for instance, some bacteria can reduce phenazine to 5,10-dihydrophenazine under low oxygen conditions. tandfonline.com

In photoredox catalysis, N,N-diaryl dihydrophenazines are key players. Time-resolved spectroscopic studies have shed light on the multi-step mechanism, identifying the excited state of the photocatalyst and the radical intermediates involved in the catalytic cycle. nih.gov The reversible interconversion between phenazine and dihydrophenazine is crucial for processes like the photocatalytic production of hydrogen peroxide, where dihydrophenazine acts as an electron donor to reduce oxygen. rsc.org The mechanism involves the initial reduction of phenazine to dihydrophenazine, followed by the transfer of an electron and a proton to an adsorbed oxygen molecule. rsc.org DFT calculations have been employed to understand the energetics of these processes, revealing how the phenazine structure facilitates electron transfer. rsc.orgunibo.it

Advanced and Green Chemistry Approaches in Dihydrophenazine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for dihydrophenazine synthesis. rasayanjournal.co.in These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures.

The development of N,N′-diaryldihydrophenazines as metal-free photocatalysts is a significant step towards sustainable chemistry. nih.gov These organic dyes can replace expensive and toxic precious metal complexes (like those of iridium and ruthenium) in photoredox catalysis. nih.gov The synthesis of these catalysts themselves can be achieved through simple and scalable one-pot procedures, avoiding the need for more complex cross-coupling reactions. nih.gov

Furthermore, the use of industrial waste phenazine to synthesize novel dihydrophenazine-derived oligomers for applications in lithium-ion batteries represents an innovative green approach. rsc.org This strategy not only provides valuable materials but also offers a way to utilize chemical by-products that might otherwise be environmentally harmful. rsc.org

Functionalization and Derivatization Strategies for 5,10-Dihydro-5-methylphenazine

The modification of the dihydrophenazine core, particularly at the nitrogen atoms, is essential for tuning its electronic and physical properties for specific applications.

N-Alkylation and N-Acylation Reactions

N-alkylation is a primary method for derivatizing dihydrophenazines. As mentioned earlier, 5,10-dihydrophenazines can be alkylated using alkyl halides. google.comdoi.org The synthesis of 5-methyl-10-phenyl-5,10-dihydrophenazine (B3048082) can be achieved through the N-alkylation of a phenazine precursor with methyl iodide. The reaction of spiro[ google.comresearchgate.netdithiolane-2,3′-indolin]-2′-one with alkyl dihalides is another example of a direct N-alkylation reaction. researchgate.net Modern approaches to N-alkylation include photocatalytic methods using a mixed copper-gold catalyst system to react amines with alcohols at room temperature. nih.gov Electrochemical strategies have also been developed for the N-alkylation and N-acylation of related nitrogen-containing compounds, offering mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org

N-acylation offers another route to functionalize the dihydrophenazine nitrogen atoms. For instance, irradiation of phenazine in the presence of an aldehyde like acetaldehyde (B116499) can lead to the formation of a 5-acyl-5,10-dihydrophenazine. thieme-connect.de These derivatization reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of dihydrophenazine compounds. google.com

Regioselective Substitution and Modification at Aromatic Rings

Modification of the aromatic rings of the dihydrophenazine core is a key strategy for tuning its properties. The electron-rich nature of the 5,10-dihydrophenazine system generally favors electrophilic aromatic substitution, with the nitrogen atoms directing incoming electrophiles to the 2, 3, 7, and 8 positions. However, achieving high regioselectivity can be challenging and often requires specific catalytic systems or the use of pre-functionalized precursors.

One successful approach involves building the substituted ring system from scratch. For instance, substituted dihydrophenazines can be prepared through the solvent-mediated reaction of substituted catechols with substituted 1,2-diaminoaryl compounds. google.com This method allows for the introduction of substituents onto the aromatic backbone before the final ring cyclization.

More advanced methods focus on the direct, regioselective functionalization of the pre-formed heterocyclic system. An iron-catalyzed intramolecular ring-closing C-H amination of o-phenylenediamines has been developed to produce 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines with high selectivity. nii.ac.jp This reaction proceeds through the in-situ generation of magnesium amides, which then undergo cyclization. nii.ac.jp These specific substitution patterns are crucial as they significantly influence the material's potential use, for example, as hole-injection materials in organic electroluminescent (OEL) devices. nii.ac.jp

Another strategy involves the synthesis of radical-substituted derivatives. For example, a 2-nitronyl nitroxide-substituted 5,10-diphenyl-5,10-dihydrophenazine (B3051866) has been prepared. acs.org The synthesis of this complex molecule begins with substituted precursors, highlighting the importance of ring modification for creating materials with specific magnetic properties. acs.org Research has also shown that 2,7-bis[(nitronyl nitroxide)-2-yl]-substituted analogues can be synthesized, further demonstrating control over regioselective modification at the aromatic rings. acs.org

| Method | Reactants/Precursors | Resulting Substitution Pattern | Reference |

| Precursor-based Synthesis | Substituted catechols and substituted 1,2-diaminoaryl compounds | Varied substitution on aromatic rings | google.com |

| Iron-Catalyzed C-H Amination | o-Phenylenediamines | 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines | nii.ac.jp |

| Radical Substitution | Substituted precursors for condensation | 2- and 2,7-disubstituted 5,10-diphenyl-5,10-dihydrophenazines | acs.org |

Preparation of Phenazine-Based Redox Centers and Polymeric Systems

The inherent redox activity of the 5,10-dihydrophenazine unit makes it an excellent component for redox centers and electroactive polymers. researchgate.netbohrium.com The two nitrogen atoms can undergo stable, reversible oxidation, enabling their function in energy storage and catalysis.

Phenazine-Based Redox Centers: N,N-diaryl dihydrophenazines have been successfully employed as highly efficient organic photoredox catalysts (PCs) for processes like organocatalyzed atom transfer radical polymerization (O-ATRP). rsc.orgacs.org These catalysts can be activated by low-energy visible light and are capable of controlling polymerizations at catalyst loadings as low as 10 ppm. rsc.org The synthesis of these catalysts involves the reduction of phenazine to 5,10-dihydrophenazine, followed by a Buchwald-Hartwig C-N cross-coupling to install the N-aryl groups. rsc.org

Phenazine-Based Polymeric Systems: The bifunctional nature of 5,10-dihydrophenazine, with its two N-H bonds, makes it an ideal monomer for step-growth polymerization. The Buchwald-Hartwig C-N coupling reaction is a powerful tool for this purpose, enabling the synthesis of various phenazine-based polymers. bohrium.comresearchgate.net For example, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) has been prepared and investigated as a cathode material for aqueous zinc-ion batteries. bohrium.comresearchgate.net These polymers exhibit multi-electron redox characteristics, contributing to high specific capacity and stable cycling performance. bohrium.comresearchgate.net

Similarly, poly(phenylene-5,10-dihydrophenazine) and its cross-linked networks have been synthesized for use as high-power cathodes in lithium-ion batteries. researchgate.net By polymerizing 5,10-dihydrophenazine with dihaloaromatics, a stable, redox-active polymer backbone is created. researchgate.netCurrent time information in Bangalore, IN.

Furthermore, novel oligomers have been synthesized from industrial waste phenazine, demonstrating a sustainable approach to advanced materials. rsc.org Poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) were synthesized and showed excellent electrochemical stability and high discharge capacities as cathode materials. rsc.org Another approach involves incorporating the dihydrophenazine redox center into other polymer backbones, such as poly(aryl ether sulfone), to impart electrochemical properties to high-performance engineering plastics. mdpi.com

| Polymer/System | Synthetic Method | Key Monomers | Application | Reference |

| N,N-Diaryl Dihydrophenazines | Buchwald-Hartwig C-N Coupling | 5,10-dihydrophenazine, Aryl halides | Organic Photoredox Catalysts (O-ATRP) | rsc.orgacs.org |

| Poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) | Buchwald-Hartwig C-N Coupling | 5,10-dihydrophenazine | Cathode for Zinc-ion Batteries | bohrium.comresearchgate.net |

| Poly(phenylene-5,10-dihydrophenazine) (Poly(Ph-PZ)) | Buchwald-Hartwig C-N Coupling | 5,10-dihydrophenazine, 1,4-dichlorobenzene | Cathode for Lithium-ion Batteries | researchgate.netCurrent time information in Bangalore, IN. |

| Poly(aryl ether sulfone)-phenazine | C-N Coupling | 5,10-dihydrophenazine, Bisphenol AF | Redox-active polymers, Battery Cathodes | mdpi.com |

| PMPPZ / PMEPZ | Radical Polymerization | Methacrylated 5-methyl-5,10-dihydrophenazine | Cathode for Lithium-ion Batteries | rsc.org |

Advanced Spectroscopic and Analytical Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. bruker.com The one-electron oxidation of 5,10-Dihydro-5-methylphenazine generates the 5-methylphenazinium radical cation (MPH•+). nih.gov

EPR spectroscopy is instrumental in studying the formation and stability of this radical. pnas.orgresearchgate.net The EPR spectrum of the chemically or biologically generated 5-methylphenazinium radical provides information about its electronic structure and interaction with its environment. pnas.org The technique can be used to analyze complex spectra to improve resolution and identify specific radical species. k-state.edu The hyperfine coupling constants and g-values obtained from the EPR spectrum are characteristic of the radical and can be used for its identification and quantification. cdmf.org.br

Studies have shown that the stability of phenazine-derived radicals can vary, with some, like the 5-methylphenazinium radical, being less persistent than others, potentially due to disproportionation reactions. pnas.org EPR has been employed to investigate these radical species in various contexts, including their generation in bacterial suspensions and their interaction with biological molecules. pnas.orgscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemistry

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound and its derivatives, this method reveals important details about their electronic structure and behavior upon interaction with light.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the phenazine (B1670421) core. A notable feature is the solvatochromic shift observed in polar solvents, which is indicative of charge-transfer interactions. This suggests that the electronic distribution in the molecule is sensitive to the polarity of its environment.

The oxidized form, the 5-methylphenazinium cation, is known to participate in charge-transfer complexes. mdpi.comnih.gov These complexes, formed between an electron donor and an electron acceptor, exhibit new absorption bands in the UV-Vis spectrum that are not present in the individual molecules. nih.gov The study of these charge-transfer bands provides insights into the electronic coupling between the donor and acceptor moieties.

Furthermore, related phenazinium compounds, like viologens, are known for their electrochromic behavior, where they undergo reversible color changes upon redox reactions. rsc.org This property is tied to the stability of the different oxidation states and the electronic transitions between them. The electrochromic shift of pigments in response to changes in an electric field is a powerful tool for studying photosynthetic activity. pnas.org

This compound and its derivatives can undergo various photochemical reactions upon absorption of light. frontiersin.orgresearchgate.net These photoinduced processes can involve electron transfer, leading to the formation of radical species or other transient intermediates. acs.orgresearchgate.net

Flash photolysis studies combined with spectroscopy can be used to investigate the kinetics and mechanisms of these reactions. For instance, the photochemistry of 5-methylphenazinium salts has been studied using fluorescence, optical flash photolysis, and EPR techniques. researchgate.net These studies provide information on the excited states of the molecule and their subsequent decay pathways.

The related compound, 1-methoxy-5-methylphenazinium methyl sulfate (B86663), is noted for being a photochemically stable electron mediator, highlighting that structural modifications can significantly influence the photochemical reactivity of the phenazine core. nih.gov

Charge-Transfer Transitions and Electrochromic Behavior

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including this compound. oxinst.com

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. oxinst.com For this compound, the ¹H NMR spectrum typically shows a multiplet for the eight aromatic protons and a singlet for the three protons of the N-methyl group. The deshielding effect of the methyl group can cause the aromatic proton signals to appear as complex multiplet patterns.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.92–7.45 | m | Aromatic protons (8H) |

| ¹H | 3.12 | s | N–CH₃ (3H) |

| ¹³C | 145.8 | C–N | |

| ¹³C | 125.4–132.1 | Aromatic carbons | |

| ¹³C | 38.9 | N–CH₃ |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. oup.com For this compound, mass spectrometry confirms its molecular formula, C₁₃H₁₂N₂. uni-freiburg.decymitquimica.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which is essential for confirming its elemental composition. researchgate.net In addition to determining the molecular ion peak, mass spectrometry can also be used to study the fragmentation pattern of the molecule. This fragmentation pattern provides valuable information about the structural components of the compound and can be used to distinguish it from its isomers. The analysis of phenazine derivatives by LC-MS (Liquid Chromatography-Mass Spectrometry) allows for the separation and identification of these compounds in complex mixtures. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂ | uni-freiburg.decymitquimica.com |

| Molecular Weight | 196.25 g/mol | uni-freiburg.de |

| Exact Mass | 196.100048391 g/mol | uni-freiburg.de |

| Monoisotopic Mass | 196.100048391 g/mol | uni-freiburg.de |

Application of Multivariate Analysis in Spectroscopic Data (e.g., Principal Component Analysis)

Multivariate analysis techniques are powerful statistical methods for extracting meaningful information from large and complex datasets, such as those generated by modern spectroscopic instruments. numberanalytics.com In spectroscopy, where data can be high-dimensional (e.g., absorbance measured at many different wavelengths), these methods can simplify the data, identify underlying patterns, and remove noise. numberanalytics.com Principal Component Analysis (PCA) is a cornerstone of multivariate analysis in this field. numberanalytics.com It works by transforming a set of correlated variables into a new set of uncorrelated variables known as principal components, which capture the maximum variance in the data. numberanalytics.comethz.ch This reduction in dimensionality allows for easier visualization and interpretation of spectral data without significant loss of information. numberanalytics.com

The application of PCA is particularly valuable in analyzing dynamic chemical systems where multiple species coexist and their concentrations change over time. A notable example involves the use of this compound in kinetic studies. Research has demonstrated the successful application of PCA to resolve complex spectral data from the reduction of cytochrome c oxidase by this compound (referred to as MPH in the study). researchgate.netnih.gov

In this research, rapid-scanning stopped-flow spectrophotometry (RSSFS) was used to generate absorption-wavelength-time data surfaces during the reaction. researchgate.netnih.gov These datasets are inherently complex, as the recorded spectra are a combination of the spectra of all light-absorbing species (chromophores) present at any given moment. PCA was employed to deconstruct these composite absorption surfaces into the individual spectral shapes and corresponding time courses of the reaction components. nih.gov

The analysis was performed on two different forms of resting cytochrome oxidase, characterized by their Soret region absorption maxima at 418 nm and 424 nm, respectively. researchgate.netnih.gov By applying PCA, researchers were able to account for the spectral contributions of the different forms of cytochromes a and a3 and effectively resolve the kinetics of the reduction process initiated by this compound. researchgate.netnih.gov This demonstrates the utility of PCA in elucidating reaction mechanisms from complex, time-resolved spectroscopic data. nih.gov

Research Findings: PCA in the Analysis of a Reaction Involving this compound

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Rapid Scanning Stopped-Flow Spectrophotometry (RSSFS) combined with Principal Component Analysis (PCA). | nih.gov |

| Reaction Studied | The reduction of cytochrome c oxidase by this compound (MPH). | researchgate.netnih.gov |

| Data Type | Absorption-wavelength-time surfaces. | nih.gov |

| Objective of PCA | To resolve the complex absorption surfaces into the individual spectral shapes and time courses of the component chromophores. | nih.gov |

| Key Outcome | Successfully resolved the spectra and kinetics of the reaction, identifying the contributions of different cytochrome species. | researchgate.netnih.gov |

Spectroscopic Data for this compound

| Spectroscopy Type | Observed Peaks/Shifts (δ) | Assignment |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | 3050 | Aromatic C–H stretch |

| 2920 | Aliphatic C–H (N–CH₃) | |

| 1590 | C=C aromatic ring vibration | |

| 1350 | C–N stretch | |

| ¹H NMR (1000 MHz, H₂O) | 6.92–7.45 ppm (m, 8H) | Aromatic protons |

| 3.12 ppm (s, 3H) | N–CH₃ | |

| ¹³C NMR | 145.8 ppm | C–N |

| 125.4–132.1 ppm | Aromatic carbons | |

| 38.9 ppm | N–CH₃ |

Electrochemical Behavior and Redox Processes of 5,10 Dihydro 5 Methylphenazine

Fundamental Electrochemical Studies

Fundamental electrochemical techniques are employed to probe the redox activity of 5,10-dihydro-5-methylphenazine, revealing the nature of its electron transfer capabilities.

Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of phenazine (B1670421) derivatives. researchgate.netnih.gov In a typical CV experiment, the potential applied to an electrode is swept linearly in a triangular waveform, and the resulting current is measured. This technique provides information about the oxidation and reduction potentials of the analyte and the reversibility of the redox reactions. electrochemsci.org For phenazine compounds, CV often reveals well-defined redox peaks corresponding to electron transfer events. nih.govscielo.org.mx The scan rate dependence of the peak potential can be used to investigate the nature of the redox process, including whether it is quasi-reversible. researchgate.net

Chronoamperometry, where the potential is stepped to a value that induces oxidation or reduction and the resulting current is monitored over time, is another valuable technique. It can be used to determine diffusion coefficients and to study the kinetics of coupled chemical reactions following electron transfer. scielo.org.mxacs.org

The electrochemical behavior of dihydrophenazines is often characterized by successive reversible one-electron transfer steps. smolecule.com The oxidation of this compound (MPH) is expected to proceed in two main stages. The first step is the reversible one-electron oxidation to form a stable radical cation intermediate (MPH•+). This is followed by a second one-electron oxidation to yield the fully oxidized 5-methylphenazinium cation (MP+).

The reversibility of these steps is a key feature, indicating that the oxidized and reduced species are stable on the timescale of the electrochemical measurement. nih.govmdpi.com This property is crucial for applications where the compound acts as an electron shuttle, as it must be able to be repeatedly oxidized and reduced without significant degradation. smolecule.com

The oxidation potential is a critical parameter that quantifies the ease with which a compound can be oxidized. For redox mediators, this potential determines the thermodynamic driving force for the electron transfer reaction. rsc.org The related compound, 5-methylphenazinium methyl sulfate (B86663) (PMS), which is the oxidized form, has a standard redox potential (E°') of +0.080 V at pH 7 and 30°C. chemicalbook.com This value provides a benchmark for the redox potential of the MPH/MP+ couple. The redox reversibility of phenazines has been confirmed in multiple studies, with many derivatives exhibiting reversible first-wave reductions in cyclic voltammetry experiments. nih.gov

Table 1: Redox Potential of a Related Phenazine Compound This table is interactive. Click on the headers to sort.

| Compound | Redox Potential (E°') | pH | Temperature (°C) | Reference |

|---|

Analysis of Reversible Electron Transfer Steps

Electron Transfer Mechanisms and Kinetics

Understanding the mechanism and speed of electron transfer is essential for optimizing the performance of systems that utilize this compound.

The oxidation of this compound (MPH) involves distinct redox intermediates. The process is generally understood to occur via a multi-step mechanism.

First Electron Transfer: MPH undergoes an initial one-electron oxidation to form the 5-methyl-5,10-dihydrophenazinium radical cation (MPH•+). This intermediate is a stable radical species. MPH ⇌ MPH•+ + e-

Second Electron Transfer: The radical cation intermediate then loses a second electron to form the fully oxidized 5-methylphenazinium cation (MP+). MPH•+ ⇌ MP+ + e-

In some contexts, these electron transfers can be coupled with proton transfers (Proton-Coupled Electron Transfer, PCET). nih.gov For example, analysis of the reaction between a polyoxovanadate-alkoxide cluster and 5,10-dihydrophenazine (B1199026) suggests that the PCET mechanism proceeds via an initial electron transfer from the phenazine to the cluster before any proton transfer occurs. nih.gov

Kinetic studies of the reaction between the reduced form (this compound) and molecular oxygen show a rate constant of approximately 180 M⁻¹s⁻¹. nih.gov Conversely, the reduction of the oxidized form (PMS) by NADH under anaerobic conditions proceeds with a second-order rate constant of 3.8 x 10³ M⁻¹s⁻¹. nih.gov These studies highlight the formation and reaction of intermediates in solution. researchgate.net

Table 2: Kinetic Data for Reactions Involving the 5-Methylphenazine Redox Couple This table is interactive. Click on the headers to sort.

| Reaction | Reactants | Rate Constant | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | This compound + O₂ | ~180 M⁻¹s⁻¹ | pH 7.4 | nih.gov |

Heterogeneous Electron Transfer Rates

Role as a Redox Mediator in Chemical and Biochemical Systems

This compound is a heterocyclic organic compound recognized for its significant electrochemical properties, particularly its function as a redox mediator. Its ability to undergo reversible oxidation-reduction reactions makes it a valuable component in facilitating electron transfer in a variety of chemical and biochemical systems. This capacity is central to its applications in fields ranging from energy storage to biocatalysis. smolecule.com

The core of its function as a redox mediator lies in its ability to act as an electron shuttle. In biochemical systems, phenazine derivatives can transfer charges between cells, especially in low-oxygen environments. skemman.is For instance, under anaerobic conditions, NADH can reduce 5-methylphenazinium (the oxidized form) to this compound. researchgate.net This reduced form can then be re-oxidized, for example, by molecular oxygen, completing the redox cycle. researchgate.net This process of redox cycling, where the compound acts as an electron donor, can lead to the generation of reactive oxygen species (ROS).

In the context of chemical applications, this compound and its derivatives are frequently used in the analysis of electron-transfer reactions. cymitquimica.com Their notable electrochemical characteristics have made them subjects of interest for energy storage systems, such as lithium-ion batteries. smolecule.comnsf.gov For example, 5,10-dimethyldihydrophenazine (DMPZ), a closely related derivative, has been identified as an effective redox mediator for the decomposition of lithium peroxide in lithium-oxygen batteries, showcasing a high reaction rate. smolecule.com The fundamental electrochemical behavior involves two successive reversible one-electron oxidation-reduction steps. smolecule.com

The utility of these compounds as redox mediators is also being explored in the development of biosensors. For example, phenazine methosulfate (PMS), a salt containing the 5-methylphenazinium cation, has been investigated for its role in amperometric glucose biosensors, where it facilitates electron transfer between the enzyme and the electrode. researchgate.net

The efficiency of this compound and its analogs as redox mediators is influenced by the surrounding chemical environment. The choice of electrolyte, for instance, can significantly affect the kinetics of the electrochemical reactions. smolecule.com

Influence of Molecular Structure and Substituents on Electrochemical Properties

The presence of the methyl group at the N-5 position in this compound is a key structural feature. Methyl groups are electron-donating, which enhances the electron density of the dihydrophenazine core. This increased electron density generally improves redox activity and can stabilize the reduced state of the molecule, which is beneficial in applications like redox-active polymers for batteries. In contrast, substituting with electron-withdrawing groups, such as phenyl groups, can increase steric bulk and potentially reduce solubility.

The substitution pattern on the phenazine ring system plays a critical role. The position and type of substituent dictate the electronic and steric environment around the redox-active nitrogen atoms, thereby modulating the redox potentials. A study using Density Functional Theory (DFT) and machine learning to predict the redox potentials of 189 phenazine derivatives with 20 different electron-donating and electron-withdrawing functional groups highlighted this strong correlation. chemrxiv.org

The dihydrophenazine structure itself is more redox-active compared to its oxidized or dioxide counterparts (e.g., phenazine 5,10-dioxides) due to its electron-rich nature. The process of incorporating the dihydrophenazine unit into larger structures, such as polymers, has been a successful strategy to harness its electrochemical properties while overcoming issues like solubility in electrolytes. For instance, polymers containing 5,10-dihydrophenazine have been synthesized and show two distinct one-electron oxidation events, indicating the preservation of the core redox activity. nsf.gov

Furthermore, the molecular weight of polymers incorporating phenazine derivatives can also affect electrochemical behavior. Studies on poly(2-vinyl-5,10-dimethylphenazine) (PVDMP) have shown that different molecular weights lead to variations in the diffusion efficiency and utilization of the active groups during electrochemical reactions. sioc-journal.cn

The table below summarizes the redox potentials of some phenazine derivatives, illustrating the effect of different substituents.

| Compound/System | Redox Peak Potentials (vs. Li/Li⁺) | Key Structural Feature | Reference |

| Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine (PAS-DPPZ) | Reduction: ~3.0 V, ~3.8 V; Oxidation: ~3.5 V, ~4.1 V | Diphenyl substitution at N-5 and N-10 positions | mdpi.com |

| 5,10-Dimethyldihydrophenazine (DMPZ) | Reversible two-electron transfer at 3.7 V and 3.1 V | Dimethyl substitution at N-5 and N-10 positions | lookchem.com |

This data underscores the principle that targeted modifications to the molecular structure of 5,10-dihydrophenazine are a powerful tool for tuning its electrochemical properties for specific applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules. For 5,10-Dihydro-5-methylphenazine and its derivatives, these calculations can predict key parameters that govern their chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating properties like ionization potentials and spin density distributions in radical ions.

Ionization Energies: The ionization potential (IP) is the energy required to remove an electron from a molecule. DFT calculations can determine both the vertical ionization potential (electron removal without change in geometry) and the adiabatic ionization potential (where the resulting cation radical relaxes to its lowest energy geometry). For phenazine-type structures, stacking effects can substantially lower the IP compared to the monomeric units. rsc.org

Spin Distributions: Upon ionization, this compound forms a cation radical. DFT calculations can map the distribution of the unpaired electron's spin across the molecule. In related dihydrophenazine structures, the highest occupied molecular orbital (HOMO), from which the electron is removed, is typically localized on the central dihydrophenazine core. nih.gov Consequently, in the resulting cation radical, the spin density is also expected to be primarily distributed over the phenazine (B1670421) scaffold. For example, calculations on similar radical cations show that the spin can localize significantly on specific atoms following geometric relaxation. rsc.org

| Property | Description | Typical Finding |

|---|---|---|

| Vertical Ionization Potential | Energy to remove an electron without molecular relaxation. | Lowered by effects like π-stacking compared to isolated molecules. rsc.org |

| Adiabatic Ionization Potential | Energy to remove an electron, allowing the cation to relax to its ground state geometry. | Lower in energy than the vertical ionization potential. |

| Spin Distribution (Vertical State) | Initial distribution of the unpaired electron's spin immediately after ionization. | Often delocalized over the core ring system. rsc.org |

| Spin Distribution (Adiabatic State) | Spin distribution after the molecule's geometry has relaxed. | Tends to localize on the most electrochemically stable site, such as a specific nitrogen or carbon atom. rsc.orgnih.gov |

The ability of this compound to participate in electron transfer reactions is quantified by its redox potential. Theoretical methods are invaluable for predicting these values, guiding the selection of derivatives for applications like biofuel cells or redox flow batteries. core.ac.ukresearchgate.net

The reduction potential can be calculated from the Gibbs free energy change (ΔG) of the reduction reaction. core.ac.uk A common and effective approach involves using DFT to compute the electron affinities (EAs) of a series of related compounds. beilstein-journals.org These calculated EAs often show a strong linear correlation with experimentally measured reduction potentials. beilstein-journals.org This correlation allows for the accurate prediction of redox potentials for new, unmeasured derivatives, accelerating the discovery of molecules with desired electrochemical properties. researchgate.netbeilstein-journals.org For phenazine derivatives, attaching electron-withdrawing groups (e.g., -F, -Cl, -NO2) or electron-donating groups (e.g., -Me, -OMe) to the core structure systematically modifies the redox potential. core.ac.uk

| Factor | Computational Approach | Effect on Redox Potential | Reference |

|---|---|---|---|

| Substituent Effects | DFT calculations of electron affinities and Gibbs free energy. | Electron-withdrawing groups generally increase the redox potential, while electron-donating groups decrease it. | core.ac.uk |

| Core Structure | DFT simulations to determine the impact of the central ring system. | The phenazine core itself provides a fundamental redox-active scaffold. | core.ac.uk |

| Solvent Effects | Implicit solvent models (e.g., PCM) in DFT calculations. | The polarity of the solvent can influence the stability of charged species, thus affecting the redox potential. | core.ac.uk |

| Ionization | DFT calculations on methylated or otherwise ionized structures. | Ionization, such as through methylation to form a quaternary amine, can significantly raise the redox potential. | core.ac.uk |

Density Functional Theory (DFT) for Ionization Energies and Spin Distributions

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its flexibility, preferred shapes (conformations), and how it interacts with other molecules, such as solvents or biological macromolecules. mun.ca

Conformational analysis is crucial because a molecule's shape affects its activity. mun.ca MD simulations can identify the most stable, low-energy conformations of the dihydrophenazine ring, which is not perfectly planar. mun.ca These simulations also provide insight into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding how the molecule behaves in a condensed phase or a biological environment. mdpi.comnih.gov By simulating the molecule within a solvent box (e.g., water), researchers can observe how solvent molecules arrange themselves around the solute and influence its conformational preferences. mdpi.com

Computational Studies of Photophysical Properties and Excited States

The interaction of this compound with light is governed by its photophysical properties. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the nature of its electronic excited states. mdpi.comacs.org

These calculations can predict the molecule's absorption spectrum, helping to explain its color and how efficiently it absorbs light at different wavelengths. acs.org A key area of investigation is the nature of the excited state. For many dihydrophenazine derivatives used in photocatalysis, photoexcitation leads to a charge-transfer (CT) excited state. acs.orgnih.gov In a CT state, the electron density moves from one part of the molecule (the electron donor) to another (the electron acceptor) upon light absorption. TD-DFT can model this process and determine the character of the excited state, which is crucial for its function as a photocatalyst. acs.org The calculations can also estimate properties like the energy of the excited state and the photoluminescence quantum yield, which measures the efficiency of light emission. scispace.com

Rational Design of Modified Dihydrophenazine Structures for Targeted Properties

A major advantage of computational chemistry is its predictive power, which enables the rational design of new molecules with specific, enhanced properties. nih.gov By establishing clear structure-property relationships, researchers can computationally screen potential dihydrophenazine derivatives before undertaking costly and time-consuming synthesis. acs.orgnih.gov

Applications in Advanced Chemical and Material Systems

Role as a Reagent and Catalyst in Organic Synthesis

In the realm of organic synthesis, 5,10-Dihydro-5-methylphenazine is recognized both as a fundamental model for studying reaction mechanisms and as a valuable chemical building block.

This compound is frequently utilized as a model compound in the analysis of electron-transfer reactions. cymitquimica.comchemicalbook.com Its distinct phenazine (B1670421) core, featuring a dihydro structure with a methyl group at the 5-position, provides a clear system for investigating redox processes. cymitquimica.com The compound's ability to undergo oxidation and reduction reactions makes it a critical tool for researchers exploring the intricacies of electron transfer, which is a fundamental process in many chemical and biological systems. The presence of the methyl group can influence its reactivity and solubility, providing a specific variation for comparison against non-methylated or di-methylated phenazine derivatives. cymitquimica.com

While widely used as a reagent and building block, specific applications of this compound as a catalyst in major organic transformations are not extensively documented in available research. However, its importance as a synthetic intermediate is clear. It serves as a crucial precursor for creating more complex phenazine derivatives, allowing chemists to explore the properties and reactivity of this chemical class. For example, it is used to produce N,N-disubstituted aminoalkyl esters and amides of this compound-10-carboxylic acids. researchgate.net These synthetic pathways typically involve condensing the corresponding N-carboxylic acid chlorides with an appropriate amino alcohol or diamine. researchgate.net The synthesis of the phenazine structure itself often relies on catalytic processes, such as condensation reactions using acidic or basic catalysts.

Model Compound for Electron Transfer Studies

Integration into Organic Electronic Devices and Components

The electrochemical properties of this compound make it a candidate for integration into organic electronic devices, where its ability to mediate electron transfer is highly valued.

This compound has been identified as a component in the development of electrochromic materials and devices. google.com Electrochromic systems, often used in smart windows and mirrors, change color when a voltage is applied, a process driven by a redox reaction. d-nb.inforesearchgate.net The phenazine compound can be incorporated into an electrochromic device as part of a mixture that produces a color change. One patent describes its use in a second compound mixture where it is combined with methacryloyl chloride. google.com

Table 1: Components of an Electrochromic Device Compound Mixture This table is based on a specific example from patent literature and illustrates one potential application of the compound.

| Component | Role in Mixture |

| This compound | Electrochromic Material |

| Methacryloyl Chloride | Co-reactant/Monomer |

| Data sourced from patent KR101447596B1. google.com |

Application in Energy Storage Systems

The search for improved energy storage solutions has led researchers to explore organic redox-active materials, with phenazine derivatives showing significant promise. google.com Their ability to undergo stable and reversible redox reactions is key to their function in systems like redox flow batteries.

Redox flow batteries (RFBs) are a scalable energy storage technology that relies on liquid electrolytes containing dissolved electroactive species. nih.gov Phenazine compounds are attractive candidates for these electrolytes due to their ability to undergo multi-stage, reversible redox reactions. google.com While much of the research in this area has focused on the related compound 5,10-dimethyl-5,10-dihydrophenazine (DMPZ), the fundamental electrochemical properties are shared across the phenazine family. google.comsmolecule.com

The functionality of phenazines in RFBs stems from their two nitrogen moieties acting as redox centers. google.com This allows for a two-stage reversible electrochemical activity, which can lead to higher energy density compared to single-redox materials. google.com this compound exhibits notable electrochemical properties that make it valuable in energy storage systems, where it can function as a redox mediator to facilitate rapid electron transfer. Research has shown that phenazine derivatives can be chemically modified to enhance their solubility in the non-aqueous solvents used in RFBs, which is a critical factor for achieving high energy density. google.com

Table 2: Comparison of Selected Phenazine Derivatives in Energy Storage Research This table provides context on the properties of phenazine derivatives studied for energy applications. Data for the mono-methyl derivative is less specific in the cited literature compared to its dimethyl counterpart.

| Compound | Application Focus | Key Property/Finding |

| This compound | Energy Storage Systems | Exhibits notable electrochemical properties and acts as a redox mediator. |

| 5,10-Dimethyl-5,10-dihydrophenazine (DMPZ) | Redox Flow Batteries, Li-O₂ Batteries | A multi-redox material showing two stages of reversible electrochemical activity. google.comsmolecule.com Functions as an effective redox mediator. smolecule.comresearchgate.net |

| 5,10-Bis(2-methoxyethyl)-5,10-dihydrophenazine (BMEPZ) | Redox Flow Batteries | Proposed as a high-performance multiredox organic molecule with enhanced solubility in non-aqueous solvents. google.comnih.gov |

| Data sourced from multiple references. google.comnih.govsmolecule.comresearchgate.net |

Cathode Materials in Organic Batteries

This compound and its derivatives are emerging as promising candidates for cathode materials in organic batteries. These compounds belong to the phenazine family and possess unique electrochemical properties that make them suitable for energy storage applications. Their ability to undergo reversible redox reactions is central to their function in a battery.

Dihydrophenazine and its derivatives offer high theoretical specific capacity and a suitable oxidation-reduction potential, making them ideal as p-type cathode materials. For instance, 5,10-Dimethyldihydrophenazine (DMPZ), a related compound, functions as a p-type organic cathode material in dual-ion batteries, facilitating a reversible two-electron transfer at high voltages. lookchem.com This results in a high specific energy. The core structure of 5,10-dihydrophenazine (B1199026) can be chemically modified to enhance its electrochemical performance. By combining the electron-donating 5,10-dihydrophenazine with electron-withdrawing units, researchers have developed donor-acceptor type polymers. rsc.org These polymers have been successfully used as p-type cathodes in sodium-based dual-ion batteries, achieving high reversible specific capacities and high average voltage platforms. rsc.org

The performance of these materials is influenced by the electrolyte used in the battery system. The choice of electrolyte can affect the kinetics of the electrochemical reactions. smolecule.com Research has shown that phenazine-based compounds can exhibit two successive reversible one-electron oxidation-reduction steps in certain organic solvents like acetonitrile (B52724) and propylene (B89431) carbonate. smolecule.com However, the solubility of some phenazine derivatives in non-aqueous solvents can be a limiting factor for achieving maximum energy density in redox flow batteries. google.com

Table 1: Electrochemical Properties of a Phenazine-Based Cathode Material

| Property | Value | Reference |

|---|---|---|

| Type | p-type organic cathode | lookchem.com |

| Redox Mechanism | Reversible two-electron transfer | lookchem.com |

| Application | Dual-ion batteries | lookchem.com |

| Related Compound | 5,10-Dimethyldihydrophenazine (DMPZ) | lookchem.com |

| Specific Energy | High | lookchem.com |

Detailed research findings have demonstrated that rational molecular design is a key strategy to overcome challenges such as low conductivity and high solubility of organic materials in electrolytes. rsc.org By creating polymeric structures based on 5,10-dihydrophenazine, the dissolution problem of the active material in non-aqueous electrolytes can be addressed, which has been a significant hurdle in the development of organic electrode materials. rsc.org These advancements highlight the potential of this compound and its derivatives to contribute to the next generation of high-performance and sustainable batteries. rsc.org

Functional Materials Research beyond Electronics

The applications of this compound and its derivatives extend beyond the realm of electronics into other areas of functional materials research. These compounds are frequently utilized in studies involving electron-transfer reactions. cymitquimica.com

One significant area of application is in biocatalysis and the development of biosensors. smolecule.com The ability of phenazine derivatives to facilitate electron transfer makes them suitable for use as redox mediators in these systems. smolecule.com A biosensor is a device that incorporates a biological sensing element connected to a transducer, which converts a biological response into a measurable signal. The unique electrochemical properties of this compound derivatives are valuable in this context.

Furthermore, the fluorescent properties of the radical cation of related compounds like 5,10-dihydro-5,10-dimethylphenazine (B96816) (DMPZ) open up possibilities for their use in fluorescence-based sensing technologies. smolecule.com The phenazine core structure is also a key building block in the synthesis of more complex molecules with specific functionalities. For instance, they are used to create derivatives with potential applications in medicinal chemistry.

Research has also explored the synthesis of phenazine-based compounds for various other applications. For example, intramolecular charge transfer (ICT) compounds have been designed and synthesized using phenothiazine (B1677639) derivatives, which share some structural similarities with phenazines. sioc-journal.cn These compounds have been investigated for their photophysical properties and potential as thermally activated delayed fluorescence (TADF) materials. sioc-journal.cn

Table 2: Applications of this compound Derivatives in Functional Materials

| Application Area | Function | Key Property | Reference |

|---|---|---|---|

| Biocatalysis | Redox Mediator | Electron Transfer | smolecule.com |

| Biosensors | Sensing Element | Electrochemical Properties | smolecule.com |

| Fluorescence Sensing | Fluorescent Probe | Radical Cation Fluorescence | smolecule.com |

| Synthetic Chemistry | Building Block | Reactive Phenazine Core |

The versatility of the phenazine structure allows for the development of a wide range of functional materials with tailored properties for specific applications, highlighting the importance of this compound as a parent compound in this field of research.

Biochemical Research Probes and Mechanistic Investigations

Probing Biological Redox Pathways and Electron Transport Chains

5,10-Dihydro-5-methylphenazine and its oxidized counterpart, 5-methylphenazinium (PMS), are instrumental in the study of biological redox processes. The core of their utility lies in their capacity to undergo reversible oxidation-reduction reactions, enabling them to function as electron carriers or mediators in complex biological systems. cymitquimica.com This property makes them invaluable for analyzing electron-transfer reactions and pathways. cymitquimica.com

Under anaerobic conditions, PMS is reduced to this compound by reduced coenzymes like NADH. researchgate.net Conversely, in the presence of oxygen, this compound is oxidized back to PMS. This redox cycling allows it to effectively shuttle electrons between different components of a system. Its role as a redox mediator is critical for facilitating rapid electron transfer, which is essential for studying processes like the mitochondrial electron transport chain. For instance, phenazine (B1670421) derivatives are used to study mediated electron transfer in bioelectrochemical systems, where they can interact with components of bacterial electron transport chains, such as cytochromes. db-thueringen.de

Interactions with Enzymes and Coenzymes

The function of this compound as a redox probe is intrinsically linked to its interactions with various enzymes and coenzymes. It is the reduced form of phenazine methosulfate (PMS), which is well-documented as an artificial electron carrier that links the activity of enzymes to indicator dyes or molecular oxygen.

Key interactions include:

Dehydrogenases: PMS facilitates electron transfer from reduced coenzymes, generated by dehydrogenases, to other substrates. It has been shown to interact with enzymes such as NADH dehydrogenase and succinic dehydrogenase, key components of the mitochondrial respiratory chain.

Coenzymes NADH and NADPH: PMS is reduced non-enzymatically by the reduced coenzymes NADH and NADPH to form this compound. This reaction is fundamental to its use in many enzymatic assays where the rate of NADH or NADPH oxidation is measured. researchgate.net

Cytochromes: The phenazine redox couple can interact with the electron transport chain, for example, by donating electrons to reduce cytochrome c. Studies have also investigated the reduction of cytochrome P450 by 5,10-dihydro-5-methyl phenazine. scispace.com

The table below summarizes the key molecular interactions involving the this compound/PMS redox couple.

| Interacting Molecule | Type | Role of Phenazine | Outcome |

| NADH | Coenzyme | Electron Acceptor (as PMS) | Forms this compound researchgate.net |

| NADPH | Coenzyme | Electron Acceptor (as PMS) | Forms this compound |

| NADH Dehydrogenase | Enzyme | Electron Carrier (as PMS) | Facilitates electron flow in ETC |

| Succinic Dehydrogenase | Enzyme | Electron Carrier (as PMS) | Facilitates electron flow in ETC |

| Cytochrome c | Protein | Electron Donor (as PMS) | Reduction of Cytochrome c |

| Cytochrome P450 | Enzyme | Electron Donor (as Dihydrophenazine) | Reduction of Cytochrome P450 scispace.com |

Role in Dehydrogenase Histochemistry and Enzymatic Assays

Phenazine methosulfate (PMS), which exists in equilibrium with this compound, is a cornerstone reagent in histochemistry and enzymology, particularly for the detection of dehydrogenase activity. In these applications, it functions as an intermediate electron carrier.

In dehydrogenase histochemistry, PMS couples the reduction of coenzymes (like NADH or NADPH) by a specific dehydrogenase to the reduction of a tetrazolium salt. The tetrazolium salt, upon reduction, forms a highly colored, insoluble formazan (B1609692) precipitate at the site of enzymatic activity. This allows for the precise localization of specific dehydrogenases within tissue sections.

Similarly, in quantitative enzymatic assays, PMS is widely used to determine the activity of various dehydrogenases. It transfers electrons from the generated NADH or NADPH to an indicator dye, whose reduction can be measured spectrophotometrically. This method is employed in numerous diagnostic and research assays.

Investigation of Reactive Oxygen Species (ROS) Generation Mechanisms (as a research tool)

Phenazine derivatives are effective tools for investigating the mechanisms of reactive oxygen species (ROS) generation. The redox cycling of this compound and its oxidized form, PMS, in the presence of oxygen leads to the formation of superoxide (B77818) radicals (O₂⁻). researchgate.net The high redox activity of the phenazine core and its ability to reduce molecular oxygen to ROS is a key feature of this class of compounds. mdpi.com

The process generally involves the reduction of PMS by an electron donor (like NADH) to form this compound. This reduced form can then react with molecular oxygen (O₂) in a one-electron transfer reaction to regenerate PMS and produce a superoxide anion radical. researchgate.net This ability to generate ROS has been harnessed as a research tool to induce oxidative stress in cellular systems, allowing scientists to study the downstream effects and cellular defense mechanisms. nih.govnih.gov For example, studies have investigated the source of superoxide radicals in aerobic mixtures containing NAD(P)H and PMS to understand the fundamental chemistry of this ROS-generating system. researchgate.net

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., DNA)

The planar heterocyclic structure of phenazines allows them to interact with biological macromolecules, most notably DNA. Research suggests that phenazine derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This physical intercalation can disrupt the normal structure and function of DNA, interfering with critical cellular processes such as DNA replication and transcription.

While direct studies on this compound are limited, research on related phenazine derivatives provides insight into this mechanism. The antitumor properties of some phenazines are attributed in part to their ability to interact with DNA. researchgate.net After being activated through bioreduction within cells, the resulting phenazine molecule can bind to DNA, leading to cytotoxicity. researchgate.net The study of how different substitutions on the phenazine ring affect DNA binding affinity and biological activity is an active area of research. For instance, studies on structurally related platinum-phenanthroline complexes show that the planarity of the aromatic system is crucial for intercalative binding. scielo.org.mx

Insights into Biological Processes using Dihydrophenazine Derivatives as Tools

Dihydrophenazine derivatives serve as versatile molecular tools for gaining insights into a range of biological processes, largely due to their favorable redox and photophysical properties. mdpi.comresearchgate.net As N-doped analogues of polycyclic aromatic hydrocarbons, N,N-dihydrophenazines are widely utilized as redox mediators and have been explored as functional emissive materials. researchgate.net

Research using these derivatives has provided key insights:

Antimicrobial Mechanisms: The derivative dihydrophenazine (DHP) has been shown to be a potent antimicrobial agent. Studies using DHP revealed it acts on multiple targets within bacterial cells, including disrupting membrane integrity and interfering with protein synthesis. This multi-pronged attack can also re-sensitize drug-resistant bacteria to conventional antibiotics like carbapenems and to oxidative stress. oup.comoup.com

Modulating Cellular Metabolism: The ability of phenazines to shuttle electrons allows them to influence cellular redox balance and metabolic pathways. mdpi.com By accepting electrons from reduced coenzymes, they can impact the NAD⁺/NADH ratio, which is a critical regulator of cellular metabolism.

Biosynthesis Pathways: The study of naturally occurring phenazines and their derivatives, which are often produced by bacteria like Pseudomonas spp., provides insights into microbial secondary metabolism. The biosynthesis involves core enzymes that can be modified to produce a diversity of phenazine structures, with dihydrophenazine intermediates like 5,10-dihydrophenazine-1-carboxylic acid (DHPCA) playing a key reactive role. mdpi.com

Structure Property Relationship Studies in Dihydrophenazine Systems

Impact of N-Methylation and Other Substituents on Electronic and Redox Properties

The electronic and redox properties of dihydrophenazine systems are significantly influenced by the nature and position of substituents on the phenazine (B1670421) core and its nitrogen atoms. N-methylation, in particular, plays a crucial role in modulating these characteristics.

The introduction of a methyl group at the 5-position of the dihydrophenazine ring, as seen in 5,10-Dihydro-5-methylphenazine, enhances the electron-donating nature of the system. This increased electron density generally improves redox activity and stability. The presence of electron-donating groups, such as methyl groups, tends to shift the redox potential to more negative values. rsc.orgresearchgate.net Conversely, the introduction of electron-withdrawing groups, like cyano or chloro groups, shifts the redox potential to more positive values. researchgate.net

Studies on various phenazine derivatives have systematically demonstrated this trend. For instance, computational studies using density functional theory (DFT) on approximately 200 phenazine derivatives revealed that amino groups (electron-donating) can lower the redox potential by as much as -0.65 V, while cyano groups (electron-withdrawing) can increase it by up to +2.25 V compared to the parent phenazine. rsc.org The position of these substituents is also critical. Functionalization at the R2 position with electron-donating groups results in a more significant negative shift in redox potential compared to the R1 position. rsc.org

In the context of this compound, the single methyl group at a nitrogen atom makes it a valuable intermediate and building block for creating more complex phenazine derivatives with tailored electronic properties. The N-H group opposite the N-CH3 group provides a site for further functionalization, allowing for the synthesis of a wide range of N,N'-disubstituted dihydrophenazines with finely tuned redox behaviors. researchgate.net

The stability of the resulting radical cations and dications upon oxidation is also heavily dependent on the substituents. While the dication of unsubstituted dihydrophenazine can be highly reactive and unstable, appropriate N-substitution can lead to the isolation of crystalline radical cations and even dications. researchgate.net For example, N,N'-diaryl dihydrophenazines have shown enhanced stability of their radical cations, which is crucial for their application as photoredox catalysts. nih.gov

The following table summarizes the effect of different substituents on the redox potential of phenazine derivatives based on computational and experimental data.

| Substituent Type | Example Group(s) | Effect on Redox Potential | Reference |

| Electron-Donating | -CH3, -NH2, -OH, -OCH3 | Shifts potential to more negative values | rsc.orgresearchgate.net |

| Electron-Withdrawing | -CN, -Cl, -COOH, -CF3 | Shifts potential to more positive values | rsc.orgresearchgate.net |

| Aryl | -C6H5 | Can enhance stability of radical cations | nih.gov |

Conformational Analysis and its Influence on Reactivity

Dihydrophenazine systems, including this compound, are characterized by a non-planar, butterfly-like or bent conformation in their ground state (S₀). chinesechemsoc.orgcapes.gov.brnih.gov This is due to the sp³ hybridization of the nitrogen atoms in the central dihydropyrazine (B8608421) ring. nih.govacs.org This bent structure significantly influences the molecule's reactivity and photophysical properties.

Upon photoexcitation to the lowest-lying excited state (S₁), these molecules often undergo a conformational change, relaxing to a nearly planar structure. chinesechemsoc.orgcapes.gov.br This phenomenon, sometimes termed "vibration-induced emission" (VIE), is driven by the excited-state aromaticity of the central 8π-electron ring. capes.gov.brnih.gov The degree of bending in the ground state and the subsequent planarization in the excited state can be modulated by substituents. For instance, increasing steric hindrance by adding methyl groups to the 1,4,6,9-positions of an N,N'-diphenyl-5,10-dihydrophenazine skeleton leads to a more pronounced bending configuration. nih.gov

This conformational flexibility has a direct impact on reactivity. The bent-to-planar transformation upon oxidation or photoexcitation can facilitate electron transfer processes, making these compounds effective in applications like photoredox catalysis. nih.govresearchgate.net The change in conformation can also be exploited for the development of molecular switches and actuators, where the molecule's shape can be reversibly altered by external stimuli like light or an electric field. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) studies have been instrumental in confirming these conformational changes upon oxidation. nih.govacs.org X-ray crystallography provides definitive evidence of the bent structure in the ground state. For example, the crystal structure of N,N'-diphenyl-5,10-dihydrophenazine derivatives clearly shows the aniline (B41778) phenyl rings protruding on the same side of the molecule due to the sp³ hybridization of the nitrogen atoms. nih.govacs.org

Comparative Studies with Related Phenazine and Dihydrophenazine Derivatives

Comparative studies of this compound with other phenazine and dihydrophenazine derivatives reveal important structure-property relationships.

Comparison with Phenazine and other Dihydrophenazines:

Phenazine: The parent phenazine is a planar, aromatic molecule. This compound, being a dihydrophenazine, is non-planar and has a reduced central ring. This structural difference leads to distinct electronic and redox properties. Phenazine itself is a redox-active compound, but its derivatives are often studied to tune these properties for specific applications. rsc.org

5,10-Dihydro-5,10-dimethylphenazine (B96816) (DMPZ): Compared to this compound, DMPZ has methyl groups on both nitrogen atoms. This symmetrical substitution can lead to different packing in the solid state and slightly altered electronic properties. DMPZ is noted for its ability to undergo two successive reversible one-electron oxidation-reduction steps, making it a candidate for redox flow batteries. smolecule.com Its radical cation also exhibits fluorescence. smolecule.com

N,N'-Diaryl Dihydrophenazines: These derivatives, where aryl groups are attached to the nitrogen atoms, have been extensively studied as photoredox catalysts. nih.govnih.gov The aryl substituents can enhance the stability of the radical cations formed during electron transfer events and allow for fine-tuning of the excited-state redox potentials. nih.govaip.org The ability to access an intramolecular charge transfer (CT) excited state is a crucial aspect of their efficiency in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov

π-Extended Dihydrophenazines: Extending the π-conjugation of the dihydrophenazine core, for instance by fusing phenanthrene (B1679779) or anthracene (B1667546) rings, significantly alters the electronic and optical properties. nih.govacs.org These modifications can lead to more stable dicationic states and marked electrochromism, where the color of the compound changes upon oxidation. nih.govacs.org Such extensions also influence the conformational dynamics, paving the way for molecular actuators. nih.gov

The following table provides a comparison of key properties of this compound and related derivatives.

| Compound | Key Structural Feature(s) | Notable Properties/Applications | Reference(s) |

| This compound | Asymmetrical N-alkylation (one -CH₃, one -H) | Building block for complex phenazines, redox mediator. | nih.gov |

| 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) | Symmetrical N-alkylation (two -CH₃ groups) | Reversible two-electron transfer, redox mediator in batteries, fluorescent radical cation. | smolecule.comresearchgate.net |

| Phenazine | Planar, fully aromatic core | Parent compound for a wide range of redox-active derivatives. | rsc.org |

| N,N'-Diaryl Dihydrophenazines | Aryl groups on both nitrogen atoms | Highly efficient photoredox catalysts with stable radical cations. | nih.govnih.gov |

| π-Extended Dihydrophenazines | Fused aromatic rings (e.g., phenanthrene) | Enhanced stability of oxidized states, electrochromism, potential as molecular switches. | nih.govacs.org |

Design Principles for Modulating Redox Potentials and Stability